1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one
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Overview
Description
1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of imidazole, piperidine, and thiophene moieties, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiophene intermediates, followed by their coupling with the piperidine moiety. Key steps include:
Formation of the Imidazole Intermediate: This step involves the reaction of 1-methylimidazole with a sulfonylating agent under controlled conditions to introduce the sulfonyl group.
Synthesis of the Thiophene Intermediate: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The imidazole and thiophene intermediates are coupled with piperidine using a suitable coupling reagent, such as EDCI or DCC, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the imidazole and thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(2-thienyl)propan-1-one: Similar structure but with a different thiophene substitution pattern.
1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(3-methylphenyl)propan-1-one: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both imidazole and thiophene rings allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-13-7-12-24-15(13)3-4-16(21)20-9-5-14(6-10-20)25(22,23)17-18-8-11-19(17)2/h7-8,11-12,14H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCSIJAPZYKXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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